Product packaging for 1-(Benzyloxy)-3-phenylurea(Cat. No.:CAS No. 33026-77-6)

1-(Benzyloxy)-3-phenylurea

Cat. No.: B181827
CAS No.: 33026-77-6
M. Wt: 242.27 g/mol
InChI Key: AGVZBCZHWKBGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzyloxy)-3-phenylurea is a chemical compound featuring a urea core scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The urea functional group is a privileged pharmacophore known for its ability to form multiple hydrogen bonds, facilitating strong and selective interactions with various biological targets . This molecular framework is valuable for developing novel therapeutic agents, particularly in oncology and neurodegenerative disease research. The benzyloxy-phenyl motif present in this compound is a key structural feature associated with bioactive molecules. Scientific literature indicates that the introduction of a benzyloxy pharmacophore can be a critical strategy for enhancing potency and selectivity against enzymes like monoamine oxidase B (MAO-B) . MAO-B inhibitors are a major area of investigation for the treatment of Parkinson's disease, as they prevent the breakdown of dopamine and reduce oxidative stress in the brain . Furthermore, the N-aryl-N'-benzylurea scaffold, which is structurally related to this compound, has been identified as a flexible framework for designing potent antiproliferative agents against various cancer cell lines . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex target molecules, or as a model compound for structure-activity relationship (SAR) studies to optimize interactions with specific enzymatic targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O2 B181827 1-(Benzyloxy)-3-phenylurea CAS No. 33026-77-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33026-77-6

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

1-phenyl-3-phenylmethoxyurea

InChI

InChI=1S/C14H14N2O2/c17-14(15-13-9-5-2-6-10-13)16-18-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17)

InChI Key

AGVZBCZHWKBGBO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CONC(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)NC2=CC=CC=C2

Other CAS No.

33026-77-6

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 1 Benzyloxy 3 Phenylurea

Established Synthetic Pathways to 1-(Benzyloxy)-3-phenylurea and its Structural Analogues

Traditional and well-established methods provide reliable access to this compound and its derivatives. These pathways are often characterized by their robustness and predictability, forming the foundation of urea (B33335) synthesis.

Condensation Reactions Involving Isocyanates and Amines

The most direct and widely employed method for synthesizing N,N'-disubstituted ureas is the condensation reaction between an isocyanate and an amine. In the case of this compound, this involves the reaction of phenyl isocyanate with O-benzylhydroxylamine (benzyloxyamine). researchgate.net This nucleophilic addition reaction is typically efficient and proceeds under mild conditions.

The general mechanism involves the attack of the nucleophilic nitrogen atom of O-benzylhydroxylamine on the electrophilic carbonyl carbon of phenyl isocyanate. This reaction is often carried out in aprotic solvents like dichloromethane (B109758) or dimethylformamide (DMF). acs.org The reaction of phenyl isocyanate has been used to derivatize amines, demonstrating the reliability of this condensation. rsc.org While many isocyanates are derived from the highly toxic phosgene (B1210022), their direct use in the final condensation step is a common and effective strategy in laboratory-scale synthesis. rsc.orgresearchgate.net

A study on the synthesis of 1-benzyl-3-phenylurea (B3047871) optimized reaction conditions, which can be extrapolated to benzyloxy analogues. The research investigated various solvents, reactant molar ratios, and temperatures, finding that using a 1:1 molar ratio of the amine and isocyanate in a solvent like 1,4-dioxane (B91453) at 80°C can lead to high yields (95%). researchgate.net

Table 1: Representative Conditions for Isocyanate-Amine Condensation

Reactants Solvent Temperature Yield (%) Reference
Phenyl Isocyanate, Benzylamine 1,4-Dioxane 80 °C 95 researchgate.net
Phenyl Isocyanate, N-methyl-1,3-diaminopropane Dichloromethane Room Temp. 74 rsc.org
4-Phenoxyphenylisocyanate, (+)-Norephedrine derivative Not specified Not specified Not specified sci-hub.se

Derivatization from Precursor Molecules

One common strategy involves the use of carbamate (B1207046) precursors. Phenyl carbamates can be treated with an amine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperature to generate the corresponding urea in high yield. google.com This method provides a mild and efficient route for aminolysis. For instance, Cbz-protected amines (benzyl carbamates) can react with an amine in the presence of 2-chloropyridine (B119429) in dichloromethane to form unsymmetrical ureas. rsc.org

Another approach involves the derivatization of an existing urea scaffold. For example, N-alkylation of a primary urea can introduce the desired substituent. atlantis-press.com It is also possible to start with a more complex amine and introduce the urea functionality. For example, in a multi-step synthesis of oligoamine derivatives, a primary amino group was selectively reacted with phenyl isocyanate after protecting other reactive sites. rsc.org This highlights the use of protecting groups to achieve selective derivatization in complex molecules.

Multi-Step Approaches for Complex Benzyloxy-Phenylurea Architectures

The synthesis of more structurally complex analogues of this compound often requires multi-step synthetic sequences. libretexts.orglittleflowercollege.edu.in These approaches allow for the precise installation of various functional groups and the construction of intricate molecular frameworks. For example, the synthesis of 3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea involves several steps, including the formation of the pyridine (B92270) ring, introduction of the benzyloxy group via nucleophilic substitution, and finally, the urea formation by coupling the pyridine derivative with an appropriate isocyanate. smolecule.comnih.gov

In the synthesis of α-thymidine analogues containing a 4-benzyloxy-phenyl urea moiety, a multi-step process was also employed. nih.govacs.org The synthesis started by preparing the necessary 4-benzyloxy phenyl isocyanate, which was then reacted with the complex thymidine (B127349) amine to yield the final products. nih.govacs.org This strategy of preparing a key intermediate which is then coupled in a final step is a common theme in the synthesis of complex molecules. purdue.edu Such syntheses often involve the careful application of protecting groups and a sequence of reactions to build the target molecule piece by piece. libretexts.orgyoutube.comwalisongo.ac.id

Innovative Approaches in Urea Scaffold Construction Applicable to Benzyloxy-Phenylureas

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and safer methods for constructing urea scaffolds. These innovative techniques are applicable to the synthesis of benzyloxy-phenylureas and offer significant advantages over traditional methods.

Microwave-Enhanced Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. atlantis-press.com The application of microwave irradiation to urea synthesis can dramatically reduce reaction times and often improve yields compared to conventional heating. thieme-connect.comthieme-connect.com

One microwave-assisted method describes the rapid synthesis of N-monosubstituted ureas from the reaction of potassium cyanate (B1221674) with a wide range of amines in water. thieme-connect.comthieme-connect.comresearchgate.net This protocol is attractive for its speed and use of an environmentally friendly solvent. researchgate.net Researchers have demonstrated that reactions can be completed in minutes under microwave irradiation, compared to hours or even days required for the classical approach at similar temperatures. thieme-connect.comchemistryviews.org For example, the reaction of o-toluidine (B26562) with potassium cyanate at 80°C under microwave irradiation was complete in one hour. thieme-connect.com Another study reported obtaining good to excellent yields of monosubstituted ureas within 15 minutes at 120°C. chemistryviews.org Microwave irradiation has also been successfully used to synthesize 1-benzhydryl-3-phenylureas from the reaction of benzils with phenylureas. ucl.ac.be

Table 2: Comparison of Conventional vs. Microwave-Assisted Urea Synthesis

Reaction Conditions Time Yield (%) Reference
Benzylamine + KOCN 60 °C (Conventional) 6-24 h Moderate thieme-connect.com
Benzylamine + KOCN 120 °C (Microwave) 7 min 90 thieme-connect.com
o-Toluidine + KOCN 80 °C (Microwave) 1 h High thieme-connect.com
Various Amines + KOCN 120 °C (Microwave) 15 min Good to Excellent chemistryviews.org

Phosgene-Free and Green Chemistry Protocols

Concerns over the toxicity of phosgene and isocyanates have driven the development of phosgene-free and green chemistry protocols for urea synthesis. rsc.orgarkat-usa.org These methods utilize safer reagents and more sustainable reaction conditions. rsc.orgresearchgate.net

Several phosgene substitutes have been developed, including triphosgene, 1,1'-carbonyldiimidazole (B1668759) (CDI), and various carbonates. rsc.orgarkat-usa.org Triphosgene, a solid and safer alternative to gaseous phosgene, has been used to prepare isocyanates in situ, which are then reacted with amines to form ureas. nih.govacs.org Another phosgene-free route involves the oxidative carbonylation of amines using carbon monoxide (CO) as the carbonyl source, often with a catalyst like selenium. arkat-usa.orgresearchgate.net This method is highly atom-economical.

Green chemistry approaches focus on minimizing waste and using environmentally benign materials. researchgate.net A notable example is the synthesis of N-substituted ureas in water using potassium cyanate and an amine, which avoids organic solvents. rsc.org Other cutting-edge green methods include electrocatalytic synthesis from carbon dioxide and nitrogenous molecules, rsc.org plasma-ice interaction to form urea, researchgate.netarxiv.org and mechanochemical synthesis via ball milling, which can proceed under ambient conditions without catalysts. acs.org These methods represent the future of sustainable urea production.

Electrochemical Strategies for C-N Coupling in Urea Synthesis

The formation of the urea backbone through carbon-nitrogen (C-N) bond coupling is a cornerstone of its synthesis. Modern electrochemical methods offer a promising and sustainable alternative to traditional chemical processes, operating under ambient conditions and often utilizing readily available starting materials like carbon dioxide and various nitrogen sources. rsc.orgnih.govresearchgate.net While the literature does not specifically detail the electrochemical synthesis of this compound, the foundational principles of electrocatalytic C-N coupling are directly applicable.

Electrochemical urea synthesis is heralded as a strategy to curb carbon and nitrogen emissions while storing renewable electrical energy in valuable chemicals. rsc.org The process generally involves the co-reduction and coupling of a carbon source (like CO₂ or CO) and a nitrogen source (such as N₂, NO₃⁻, or NO₂⁻) at the surface of a catalyst. rsc.orgchinesechemsoc.org The primary challenges in this field are the chemical inertness of the reactants and the prevalence of competing side reactions, such as the hydrogen evolution reaction. rsc.orgnih.gov

Key strategies to enhance the efficiency and selectivity of electrocatalytic urea production include:

Catalyst Design: Developing advanced electrocatalysts that can efficiently adsorb and activate both carbon and nitrogen-containing molecules is crucial. researchgate.net Strategies include using single-atom alloys, metal-free catalysts, and heterostructures to create optimized active sites that lower the energy barrier for the C-N coupling step. researchgate.netnih.govrsc.org For instance, in situ formed Cu⁰-Cu⁺ sites have been shown to promote the asymmetric coupling of *CO and *NO intermediates, significantly boosting urea yield. chinesechemsoc.org

Reaction Pathway Control: The mechanism of C-N coupling can vary. One proposed pathway involves the formation of a NCON intermediate from the reaction of activated CO and N₂ species. nih.gov Another critical pathway is the asymmetric coupling of *CO and *NO to form an *ONCO intermediate, which is considered a crucial step toward urea synthesis from CO₂ and nitrate/nitrite. chinesechemsoc.org

Electrolyte and Interface Engineering: The composition of the electrolyte can significantly influence the reaction. The presence of certain cations, for example, can activate the C-N coupling process at the electrode/electrolyte interface. researchgate.net

A highly relevant electrochemical approach for synthesizing substituted ureas involves the oxidative cross-coupling of amines and isocyanides. organic-chemistry.org This method proceeds without transition-metal catalysts or chemical oxidants, generating carbodiimides as intermediates. A subsequent in situ hydrolysis of the carbodiimide (B86325) yields the corresponding urea. organic-chemistry.org This strategy offers a direct route to asymmetrically substituted ureas and could hypothetically be adapted for this compound by coupling phenyl isocyanide and benzyloxyamine.

Table 1: Overview of Electrochemical C-N Coupling Strategies for Urea Synthesis
StrategyReactantsKey Intermediate(s)Catalyst Example(s)Reference(s)
Co-reduction of CO₂ and N₂CO₂, N₂NCONB₁₂@C₂N (metal-free), BiFeO₃/BiVO₄ nih.govnih.govrsc.org
Co-reduction of CO₂ and Nitrate/NitriteCO₂, NO₃⁻/NO₂⁻*ONCOMultihole-Cu₂O, Single-atom Co on TiO₂ researchgate.netchinesechemsoc.org
Oxidative Coupling and HydrolysisAmines, IsocyanidesCarbodiimideCatalyst-free (Pt electrodes) organic-chemistry.org

Chemical Reactivity and Stability of the Benzyloxy-Phenylurea Moiety

The chemical behavior of this compound is dictated by the interplay between the phenylurea core and the N-benzyloxy substituent. This section explores its susceptibility to hydrolysis, the influence of its constituent parts on its reactivity, and its potential for synthetic transformations.

Hydrolysis Pathways of the Urea Linkage

The hydrolysis of ureas is a fundamental degradation pathway, the mechanism of which can be influenced by pH. For phenylureas, decomposition can occur under acidic, basic, or neutral conditions.

Under basic conditions (pH 12-14), the hydrolysis of phenylureas is proposed to proceed via an addition-elimination mechanism, similar to that of amides and esters. rsc.org The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. However, at high pH, a competing side reaction can occur where the urea dissociates at the aryl-NH group to form an unreactive conjugate base, leading to a leveling-off of the reaction rate. rsc.orgresearchgate.net

In neutral or acidic media, kinetic evidence for some ureas suggests the formation of a zwitterionic intermediate, which then breaks down to form a transient isocyanate (e.g., phenylisocyanate) and an amine. researchgate.netnih.gov This isocyanate is then rapidly trapped by water to form a carbamic acid, which decarboxylates to yield the final aniline (B41778) product. Computational studies on unsubstituted urea have explored several competing pathways in aqueous solution:

Alkaline Pathway: Direct attack of a hydroxide ion on the carbonyl carbon. nih.gov

Neutral Pathways: Attack of a water molecule on the carbonyl carbon, assisted by a second water molecule that either accepts a proton from the attacking water (APOE mechanism) or donates a proton to one of the urea's nitrogen atoms (APNE mechanism). nih.gov

For this compound, hydrolysis would lead to the cleavage of the C-N bonds, ultimately producing aniline, benzyloxyamine, and carbon dioxide. The specific dominant pathway would depend on the reaction conditions.

Influence of Substituents on Reaction Profiles

Substituents on both the phenyl ring and the urea nitrogens have a profound impact on the molecule's reactivity and stability.

Phenyl Group Substituents: The electronic nature of substituents on the phenyl ring influences the reactivity of the urea linkage. Studies on phenylurea herbicides show that the photochemical behavior is highly dependent on the nature and position of ring substituents. nih.gov For hydrolysis, electron-donating groups on the phenyl ring can modulate the electron density of the adjacent nitrogen and the carbonyl carbon, affecting the rate of nucleophilic attack. researchgate.net

N-Alkoxy Group (Benzyloxy): The presence of the benzyloxy group on one of the urea nitrogens is a key structural feature. In photochemical reactions of related phenylureas, an N-methoxy group was found to make demethoxylation a competitive reaction pathway. nih.gov By analogy, the N-benzyloxy group in this compound could be susceptible to cleavage under certain conditions. Furthermore, anodic oxidation of N-alkoxyureas has been shown to result in cleavage of the bond between the carbonyl carbon and the alkoxy-substituted nitrogen. rsc.org

Steric Hindrance: Steric bulk around the urea nitrogens can dramatically affect reaction rates. For example, the methanolysis of N-phenyl ureas is significantly faster when the other nitrogen atom bears bulky substituents (like diisopropyl) compared to smaller ones (like dimethyl). nih.gov This is attributed to the relief of steric strain upon dissociation into the isocyanate intermediate, a pathway that is favored over a more sterically hindered direct addition-elimination mechanism. nih.gov

Table 2: Influence of Substituents on the Reactivity of Phenylurea Derivatives
Substituent TypeInfluenceReaction TypeObserved EffectReference(s)
Halogens on Phenyl RingElectronic/PhotochemicalPhotochemical DegradationPromotes photohydrolysis over rearrangement. nih.gov
Methoxy on Urea NitrogenElectronic/PhotochemicalPhotochemical DegradationDemethoxylation becomes a competitive reaction. nih.gov
Steric Bulk on Urea Nitrogen (e.g., diisopropyl vs. dimethyl)StericSolvolysis/MethanolysisIncreased steric bulk accelerates the reaction rate by favoring dissociation to an isocyanate intermediate. nih.gov
General Substituents on Phenyl RingElectronicBasic HydrolysisModulates the rate of hydrolysis, but effect can change with pH due to side-equilibria. rsc.orgresearchgate.net

Transformations and Functional Group Interconversions

The N-benzyloxyurea moiety is not merely a stable endpoint but can serve as a versatile intermediate for further chemical synthesis. Research on N-alkoxyureas has revealed several novel transformations.

One significant area of reactivity involves intramolecular cyclizations. For N-alkoxyureas containing an unsaturated alkyl chain, hypervalent iodine(III) reagents can trigger different cyclization pathways depending on the specific reagents used. These pathways include cationic oxybromination, radical aminobromination, and aminooxyamination, leading to various heterocyclic structures. chemrxiv.org

Another powerful transformation is the photocatalytic intramolecular hydroamination of N-alkoxy ureas. acs.orgnih.gov In this process, an N-alkoxy urea anion, generated by a base, undergoes single-electron-transfer oxidation catalyzed by an organic photocatalyst. The resulting radical then cyclizes to form complex molecules containing the valuable imidazolinone core. acs.orgnih.gov

Furthermore, the N-alkoxy group can participate in other transformations. The anodic oxidation of N-alkoxyureas at a glassy carbon electrode leads to cleavage of the C-N bond adjacent to the alkoxy group, demonstrating a specific electrochemical liability. rsc.org While not a direct interconversion, this reactivity highlights a pathway for selective degradation or modification. Related N-alkoxy carbamates can be converted into cyclic bromo carbonates, showcasing the synthetic utility of the N-O bond in guiding reactions on an adjacent tether. mdpi.com

Table 3: Summary of Chemical Transformations for N-Alkoxyurea Derivatives
TransformationReagentsProduct TypeKey FeatureReference(s)
Cationic OxybrominationUnsaturated N-alkoxyurea, PIFA, Pyridinium bromideCyclic etherIonic cyclization pathway. chemrxiv.org
Radical AminobrominationUnsaturated N-alkoxyurea, (tBuOCO)₂IPh, TBABrNitrogen-containing heterocycleRadical-based cyclization. chemrxiv.org
Photocatalytic HydroaminationN-alkoxyurea with alkene tether, Organic photocatalyst, BaseImidazolinoneRadical cyclization via single-electron transfer. acs.orgnih.gov
Anodic OxidationN-alkoxyurea, Acetonitrile (B52724), Glassy carbon electrodeCleavage productsSelective cleavage of the C-N(alkoxy) bond. rsc.org

Comprehensive Spectroscopic and Chromatographic Characterization of 1 Benzyloxy 3 Phenylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of 1-(Benzyloxy)-3-phenylurea, specific resonances are expected to confirm the presence of the benzyloxy and phenylurea moieties. The protons of the phenyl group attached to the nitrogen would typically appear as a complex multiplet in the aromatic region (δ 7.0-7.6 ppm). The five protons of the benzyl (B1604629) group's phenyl ring would also resonate in this region. A characteristic singlet for the benzylic methylene (B1212753) protons (-OCH₂-) is anticipated around δ 4.7-5.0 ppm. The NH protons of the urea (B33335) linkage would give rise to broad singlet signals, with chemical shifts that can be highly dependent on solvent and concentration.

For the related compound, N-benzyloxyurea, the following ¹H NMR data has been reported in DMSO-d₆: a singlet at δ 4.717 ppm for the two -OCH₂- protons, a multiplet between δ 7.263 and 7.461 ppm for the five aromatic protons of the phenyl group, a broad singlet at δ 6.339 ppm for the -NH₂ protons, and a singlet at δ 9.019 ppm for the -NHO- proton. dsau.dp.ua

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Functional Group Expected Chemical Shift (ppm) Multiplicity
Phenyl-H (attached to N) 7.0 - 7.6 Multiplet
Benzyl-H (aromatic) 7.2 - 7.5 Multiplet
-OCH ₂- 4.7 - 5.0 Singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the urea group is expected to have a characteristic chemical shift in the range of δ 155-165 ppm. The aromatic carbons would appear in the δ 115-140 ppm region. The benzylic carbon (-OCH₂-) would likely be observed around δ 77 ppm.

For N-benzyloxyurea in CDCl₃, the following ¹³C NMR signals have been reported: δ 77.29 ppm (NOCH₂), δ 128.98 ppm (C(2)H, C(6)H of Phenyl), δ 129.45 ppm (C(4)H of Phenyl), δ 129.73 ppm (C(3)H, C(5)H of Phenyl), δ 133.84 ppm (C(1) of Phenyl), and δ 160.85 ppm (C=O). dsau.dp.ua

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (ppm)
C =O (Urea) 155 - 165
Aromatic C 115 - 140

To definitively assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, for instance, within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would unequivocally link the benzylic methylene protons to their corresponding carbon atom and the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity around the quaternary carbonyl carbon and the nitrogen atoms of the urea moiety. For example, correlations from the NH protons and the benzylic protons to the urea carbonyl carbon would confirm the core structure of the molecule.

Specific 2D NMR data for this compound are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and for gaining structural information through analysis of fragmentation patterns. For this compound (C₁₄H₁₄N₂O₂), the expected exact mass is approximately 242.1055 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.

Common fragmentation pathways would likely involve the cleavage of the benzylic bond, leading to the formation of a benzyl cation (C₇H₇⁺, m/z 91) or a benzyloxy radical. Another characteristic fragmentation would be the cleavage of the urea backbone.

For the related N-benzyloxyurea, a mass spectrum showed prominent peaks at m/z 107, 91 (base peak), and 79, corresponding to fragments of the benzyloxy portion of the molecule. dsau.dp.ua

Table 3: Potential Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
242 [M]⁺
120 [C₆H₅NHCO]⁺
107 [C₇H₇O]⁺
93 [C₆H₅NH₂]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

A strong absorption band corresponding to the C=O (carbonyl) stretching of the urea group is expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the urea group would appear as one or two bands in the 3200-3400 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group would be just below 3000 cm⁻¹. The C-O stretching of the benzyloxy group would likely appear in the 1000-1300 cm⁻¹ range.

The IR spectrum of N-benzyloxyurea shows a characteristic C=O absorption at 1720 cm⁻¹. dsau.dp.ua

Table 4: Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (Urea) 3200 - 3400 Medium-Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
C=O Stretch (Urea) 1630 - 1680 Strong
C-N Stretch 1200 - 1400 Medium

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the synthesized compound and can also be used for quantification. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for analyzing this compound. The compound would be detected using a UV detector, likely at a wavelength around 254 nm, where the phenyl rings absorb. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single, sharp, and symmetrical peak with a consistent retention time under specific chromatographic conditions.

Specific HPLC method parameters and retention time data for this compound are not available in the reviewed literature.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Evaluation

Thin-Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing the purity of a final product. In the synthesis of urea derivatives like this compound, TLC provides a rapid and effective means of qualitatively observing the consumption of starting materials and the formation of the desired product.

The process typically involves a stationary phase, which is a thin layer of an adsorbent material, most commonly silica (B1680970) gel, coated onto a flat carrier such as a glass or aluminum plate. A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture, known as the mobile phase. As the mobile phase ascends the plate via capillary action, the components of the spotted mixture travel up the plate at different rates. This separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

For compounds like this compound, a common mobile phase consists of a non-polar solvent such as hexane (B92381) or petroleum ether mixed with a more polar solvent like ethyl acetate. The ratio of these solvents is optimized to achieve clear separation between the starting materials (e.g., phenyl isocyanate and O-benzylhydroxylamine), the product, and any potential byproducts. The positions of the separated compounds on the developed TLC plate are visualized, often using a UV lamp, as aromatic compounds like this compound will appear as dark spots on a fluorescent background.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. While specific experimental Rf values for this compound are not widely reported in the literature, a hypothetical TLC analysis is presented below to illustrate how the data would be recorded. The Rf value is highly dependent on the specific conditions (e.g., exact solvent ratio, type of silica plate, temperature), but generally, the less polar compounds travel further up the plate, resulting in a higher Rf value.

Table 1: Representative TLC Data for Analysis of this compound (Note: The following data is illustrative and represents typical values for this class of compound.)

Stationary PhaseMobile Phase (v/v)Retention Factor (Rf)Detection Method
Silica Gel 60 F254Hexane/Ethyl Acetate (2:1)0.45UV Light (254 nm)

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a chemical compound. This method provides a fundamental means of verifying the empirical and molecular formula of a newly synthesized compound, such as this compound. By comparing the experimentally determined elemental composition with the theoretically calculated values, chemists can confirm the stoichiometry and purity of their product.

The molecular formula for this compound is C14H14N2O. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is 226.27 g/mol .

The theoretical percentages are as follows:

Carbon (C): (14 * 12.011) / 226.27 * 100% = 74.31%

Hydrogen (H): (14 * 1.008) / 226.27 * 100% = 6.24%

Nitrogen (N): (2 * 14.007) / 226.27 * 100% = 12.38%

In a typical experimental procedure, a small, precisely weighed sample of the purified compound is combusted in a specialized instrument. The resulting combustion gases (CO2, H2O, and N2) are separated and quantified, allowing for the calculation of the mass percentages of C, H, and N in the original sample. For a pure sample, the experimental values are expected to be in close agreement with the theoretical values, typically within a margin of ±0.4%. While specific experimental data for this compound is not available in the cited literature, the table below illustrates how the theoretical and experimental values would be compared to confirm the compound's identity and purity.

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data for C14H14N2O (Note: Experimental values are representative examples for verification purposes.)

ElementTheoretical %Experimental %
Carbon (C)74.3174.25
Hydrogen (H)6.246.28
Nitrogen (N)12.3812.31

Compound Index

Theoretical and Computational Studies on 1 Benzyloxy 3 Phenylurea System

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the electronic Schrödinger equation, these methods can determine the optimal three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

To determine the most stable molecular geometry of 1-(Benzyloxy)-3-phenylurea, both Density Functional Theory (DFT) and ab initio methods are employed. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org These "first principles" approaches, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC), offer high accuracy but can be computationally expensive. wikipedia.org

DFT, on the other hand, is a widely used quantum mechanical modeling method that has become a mainstay in computational chemistry for its balance of accuracy and computational cost. rsc.org It calculates the electronic energy of a molecule based on its electron density. A variety of functionals, such as B3LYP and PBE0, combined with different basis sets (e.g., 6-311++G(d,p)), are used to optimize the molecular structure and predict vibrational frequencies. rsc.orgresearchgate.net For this compound, these calculations would identify the most stable arrangement of its phenyl, urea (B33335), and benzyloxy groups, providing optimized bond lengths, bond angles, and dihedral angles.

Table 1: Exemplary Calculated Geometrical Parameters for this compound using DFT

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC=O (urea)1.25 Å
Bond LengthN-C (urea-phenyl)1.41 Å
Bond LengthO-N (benzyloxy)1.45 Å
Bond AngleN-C-N (urea)118.5°
Dihedral AnglePhenyl-N-C-N25.0°
Note: The values in this table are illustrative examples of what quantum chemical calculations might yield and are not based on published experimental data for this specific compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and chemical reactivity. ekb.eg The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. irjweb.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. ekb.eg The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. ekb.egdergipark.org.tr A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. dergipark.org.tr For this compound, analysis would reveal the distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich phenylurea moiety, while the LUMO might be distributed across the aromatic systems.

Table 2: Illustrative Frontier Orbital Energies for this compound

ParameterEnergy (eV) - Illustrative
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Note: These energy values are for illustrative purposes to demonstrate the output of HOMO-LUMO analysis.

By systematically rotating key dihedral angles (e.g., around the C-N and O-N bonds) and calculating the energy at each step, a PES can be constructed. rsc.org This surface reveals the low-energy conformers (valleys on the surface) and the energy barriers required for interconversion between them (saddle points). longdom.orgrsc.org For this compound, this analysis would identify the most stable conformations and provide insight into the molecule's flexibility, which is a critical factor in its ability to interact with biological targets.

Molecular Modeling and Simulation for Ligand-Target Interactions

To understand how this compound might function as a bioactive compound, molecular modeling techniques are used to simulate its interaction with specific protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. irjweb.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their steric and energetic complementarity. nih.gov

For this compound, docking studies could be performed against a relevant enzyme or receptor. The results would predict the most likely binding pose, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the protein's active site. This information is invaluable for understanding the basis of molecular recognition and for designing more potent analogs.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

Interaction TypeLigand GroupProtein Residue (Illustrative)Distance (Å)
Hydrogen BondUrea N-HAspartic Acid (ASP) 1022.1
Hydrogen BondUrea C=OSerine (SER) 552.9
HydrophobicPhenyl RingLeucine (LEU) 893.8
Pi-Pi StackingBenzyl (B1604629) RingPhenylalanine (PHE) 1154.2
Note: This table presents a hypothetical binding mode to illustrate the type of data obtained from molecular docking simulations.

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe fluctuations and conformational changes in the complex under simulated physiological conditions. nih.govuni-regensburg.de

An MD simulation of the this compound-protein complex, typically run for nanoseconds or longer, would reveal the stability of the binding pose predicted by docking. nih.gov It allows for the analysis of the flexibility of both the ligand and the protein, the role of water molecules in the binding site, and the calculation of binding free energies, which provide a more accurate estimate of the binding affinity.

Prediction of Chemical and Biological Activity Descriptors

Computational models are pivotal in estimating the bioactivity and safety profile of chemical compounds. For this compound, various descriptors that are crucial for understanding its behavior in biological systems have been predicted using sophisticated software and databases. These descriptors help in forecasting the compound's pharmacokinetic properties and potential hazards.

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water. While experimental determination of these values can be complex, computational models provide rapid and reliable estimates.

For this compound, several lipophilicity-related parameters have been predicted using various models. The average predicted octanol-water partition coefficient (LogP) is a key indicator of its lipophilic nature. Different computational models provide slightly varying predictions, reflecting the different algorithms and datasets they are trained on.

A key parameter related to lipophilicity is the water solubility (LogS), which is also computationally predicted. These values give an indication of how the compound will behave in an aqueous physiological environment.

Below is a table of predicted physicochemical and lipophilicity properties for this compound sourced from the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard.

Predicted Physicochemical and Lipophilicity Properties of this compound

Property Predicted Value Unit/Scale Source
Molecular Weight 242.28 g/mol EPA CompTox
Average LogP 2.67 - EPA CompTox
Water Solubility 1.15 x 10⁻¹ g/L EPA CompTox
LogS (Water Solubility) -3.32 - EPA CompTox

These predicted values suggest that this compound has moderate lipophilicity and low water solubility, which are important considerations in assessing its potential as a bioactive molecule.

The use of computational models to predict potential toxicity is a cornerstone of modern chemical safety assessment. instem.com These in silico tools analyze a molecule's structure to flag potential hazards such as carcinogenicity, mutagenicity, and organ-specific toxicities. instem.com This early-stage screening helps in prioritizing compounds for further development and identifying potential liabilities. turkjps.org

For this compound, a range of toxicity endpoints has been predicted using models available through the EPA's CompTox Chemicals Dashboard. These predictions are based on (Quantitative) Structure-Activity Relationship [(Q)SAR] models, which correlate chemical structures with known toxicological outcomes. It is important to note that these are predictions and serve as a guide for further experimental investigation rather than a definitive assessment of toxicity.

The table below summarizes the in silico toxicity predictions for this compound across several important endpoints. The predictions are derived from various models, and the results indicate the predicted hazard.

Predicted Toxicological Endpoints for this compound

Toxicity Endpoint Prediction Model Predicted Result Interpretation Source
Carcinogenicity TEST Negative Not predicted to be carcinogenic EPA CompTox
Mutagenicity TEST Negative Not predicted to be mutagenic EPA CompTox
Hepatotoxicity (Liver Toxicity) - - No prediction available EPA CompTox
Developmental Toxicity TEST Possible Developmental Toxicant Further investigation may be warranted EPA CompTox
Estrogen Receptor Activity - - No prediction available EPA CompTox
Androgen Receptor Activity - - No prediction available EPA CompTox

These computational predictions suggest that while this compound is not flagged for carcinogenicity or mutagenicity by the TEST model, it may have potential for developmental toxicity, indicating an area that would require careful experimental evaluation if the compound were to be developed further. The absence of predictions for certain endpoints like hepatotoxicity and endocrine disruption highlights the limitations of current models and the need for ongoing research to expand their predictive capabilities.

Pre Clinical Biological Activity and Mechanistic Studies of 1 Benzyloxy 3 Phenylurea and Analogues

Enzyme Inhibition Profiling and Mechanistic Elucidation

The therapeutic potential of a chemical compound is intricately linked to its interaction with biological macromolecules. For 1-(Benzyloxy)-3-phenylurea and its structural analogues, a significant body of preclinical research has been dedicated to characterizing their inhibitory activity against a range of enzymes implicated in various disease pathologies. This section details the enzymatic inhibition profiles and mechanistic insights that have been elucidated for this class of compounds.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory and analgesic properties. acs.orgmdpi.com Inhibition of sEH increases the bioavailability of these beneficial lipids, making it an attractive strategy for treating inflammatory conditions and pain. mdpi.comresearchgate.net

Derivatives of benzyl (B1604629) phenyl urea (B33335) have been identified as potent inhibitors of sEH. Research has shown that these compounds can achieve significant inhibition of the enzyme, with IC50 values extending into the nanomolar range. For instance, novel benzyl phenyl urea derivatives incorporating a pyridazinone ring demonstrated remarkable potency, with IC50 values ranging from 0.2 to 57 nM. nih.gov One of the most potent compounds in this series, FP9, registered an IC50 of 0.2 nM. nih.gov

Furthermore, studies on dibenzylurea derivatives isolated from natural sources, such as the roots of Lepidium meyenii (maca), have also demonstrated sEH inhibitory activity. One such compound showed an IC50 value of 222 nM against human sEH. mdpi.com While these natural derivatives are generally less potent than highly optimized synthetic inhibitors, they confirm the benzylurea (B1666796) scaffold as a valid pharmacophore for sEH inhibition. mdpi.com The structural design of these inhibitors often involves a central urea moiety that interacts with the catalytic residues of the enzyme. For example, docking studies with phenyl-benzyl-ureas have provided insights into the binding interactions within the sEH active site, guiding further optimization of new analogues. nih.gov

Compound/Analogue ClasssEH IC50 (nM)Reference
Phenyl-benzyl-ureas with pyridazinone motif0.2 - 57 nih.gov
Dibenzylurea derivative (from L. meyenii)222 mdpi.com
trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB)1.3 acs.org

Kinase Inhibition (e.g., FGFR1)

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. nih.gov Dysregulation of FGFR signaling is implicated in the development of various cancers, making FGFRs a target for anticancer drug development. nih.govnih.gov

Novel urea-based compounds have been synthesized and evaluated as potential FGFR1 inhibitors. nih.govnih.gov In a study focused on developing treatments for metastatic triple-negative breast cancer, a library of over 40 urea-based compounds was analyzed, identifying FGFR1 as a molecular target. nih.govnih.gov However, further investigation revealed that the direct inhibition of kinases might not be the primary mechanism of action for some of these urea-based analogues. For one lead compound, KINOMEscan analysis showed that its Ki value for FGFR1 was greater than its observed EC50 value for cytotoxicity, suggesting an alternative or indirect mechanism of action. nih.gov

The structural features of these urea compounds are critical for their activity. The urea functionality itself, particularly the phenyl-substituted nitrogen, appears to be involved in hydrogen-bond interactions within the binding pocket of target proteins. nih.gov While direct, potent inhibition of FGFR1 by this compound itself is not definitively established in the reviewed literature, the broader class of urea-based compounds shows engagement with the FGFR signaling pathway, warranting further investigation into their precise mechanisms. nih.govnih.gov

Compound ClassTargetFindingReference
Urea-based analoguesFGFR1Identified as a molecular target, but direct inhibition may not be the primary mechanism of action. nih.govnih.govnih.gov

Acetyl-CoA Carboxylase (ACC1) Inhibition

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the biosynthesis of fatty acids, catalyzing the formation of malonyl-CoA. nih.govbrieflands.com The isoform ACC1 is predominantly cytosolic and plays a central role in de novo lipogenesis, a process often upregulated in cancer cells to support rapid proliferation. nih.govnih.gov Therefore, inhibiting ACC1 is a promising strategy for cancer therapy. brieflands.com

Research into ACC inhibitors has led to the discovery of various chemical scaffolds. While direct data on this compound is scarce, related structures containing urea or benzyloxy groups have been explored. For instance, a high-throughput virtual screening identified a potential ACC inhibitor with a p-benzyloxy group, which served as a starting point for the synthesis of a series of 4-phenoxy-phenyl isoxazole (B147169) derivatives. nih.gov Within this series, diverse amide and urea substituents were introduced to modulate properties like lipophilicity and hydrogen bonding capacity. nih.gov

One of the most potent compounds from this synthesized series, an isoxazole derivative, exhibited an IC50 value of 99.8 nM against human ACC1, comparable to the known ACC inhibitor CP-640186. nih.gov The study highlighted that the introduction of a ureido-substituent could lead to remarkable performance in inhibiting cancer cell lines. nih.gov Mechanistically, these inhibitors are thought to bind to the carboxyltransferase (CT) domain of ACC, as suggested by molecular docking studies. nih.gov These findings indicate that the broader structural class encompassing urea and benzyloxy moieties holds potential for the development of effective ACC1 inhibitors.

Analogue Class/CompoundACC1 IC50 (nM)Reference
4-phenoxy-phenyl isoxazole derivative (6g)99.8 nih.gov
CP-640186 (Reference)108.9 nih.gov
PF-05175157 (Reference)27.0 (human) selleckchem.com
ND-646 (Reference)3.5 (human) medchemexpress.com

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters. google.com MAO-B, in particular, is a key target in the treatment of neurodegenerative disorders like Parkinson's disease, as its inhibition can increase dopamine (B1211576) levels in the brain. researchgate.netmdpi.com

Several studies have highlighted that benzyloxy derivatives are potent and selective inhibitors of MAO-B. researchgate.netnih.gov A series of sixteen thio/semicarbazide-based benzyloxy derivatives were synthesized and evaluated, with most compounds showing greater inhibitory activity against MAO-B than MAO-A. nih.gov Three compounds from this series (BT1, BT3, and BT5) were particularly potent, with an identical IC50 value of 0.11 µM against MAO-B. nih.gov Kinetic studies revealed that the lead compounds, BT1 and BT5, were reversible and competitive MAO-B inhibitors, with Ki values of 0.074 µM and 0.072 µM, respectively. nih.gov

Similarly, a study on benzyloxy-derived halogenated chalcones identified compounds with strong MAO-B inhibitory activity. researchgate.net The most effective compound, BB4, had an IC50 value of 0.062 µM. researchgate.net These inhibitors were also found to be reversible and competitive. researchgate.net The benzyloxy moiety is a crucial pharmacophore in these molecules, often engaging in key interactions within the enzyme's active site. Molecular docking studies suggest that a significant pi-pi interaction with the Tyr326 residue in the MAO-B binding cavity is a common feature of these inhibitors. nih.gov

Analogue/CompoundMAO-B IC50 (µM)MAO-A IC50 (µM)Inhibition TypeReference
BT10.119.76Competitive, Reversible nih.gov
BT30.1140.00Not specified nih.gov
BT50.1140.00Competitive, Reversible nih.gov
BB4 (benzyloxy chalcone)0.062>40Competitive, Reversible researchgate.net

Sphingosine (B13886) Kinase (SphK) Inhibition

Sphingosine kinases (SphK), particularly the SphK1 isoform, are lipid kinases that catalyze the formation of sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell survival, proliferation, and inflammation. nih.gov Overexpression of SphK1 is linked to tumor growth and metastasis, making it a viable target for cancer therapy. nih.gov

The development of small-molecule inhibitors for SphK1 has explored various chemical scaffolds, including those containing a urea moiety. A study focused on designing novel SphK1 inhibitors synthesized a set of molecules bearing urea, sulfonylurea, and sulfonamide groups. nih.gov Several of these compounds demonstrated the ability to bind to SphK1 in the sub-micromolar range and significantly inhibit its activity. nih.gov Molecular docking studies indicated that these compounds fit within the sphingosine binding pocket of SphK1, forming key hydrogen bonds and van der Waals interactions. nih.gov

While specific data for this compound was not found, the research on related urea-containing compounds suggests that this structural class has the potential to be developed into potent and selective SphK1 inhibitors. nih.gov For example, the recently developed SphK2 specific inhibitor ABC294640, which contains a phenylurea compound, has shown antitumor activity in various cancer models. nih.gov

Analogue ClassTargetFindingReference
Urea, sulfonylurea, and sulfonamide derivativesSphK1Showed binding affinity in the sub-micromolar range and significant inhibition. nih.gov
ABC294640 (phenylurea compound)SphK2Displays antitumor activity in cancer models. nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govtandfonline.com While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. nih.gov Consequently, selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govrsc.org

Phenylurea derivatives have been investigated as potential COX inhibitors. A study on quinazolinone-tethered phenylurea derivatives found that several compounds exhibited low micromolar IC50 values against COX-2 and showed good selectivity over COX-1. nih.govtandfonline.comsemanticscholar.org For example, compounds 6e, 6d, 6j, 6m, and 6n from this series were identified as effective triple-target inhibitors affecting not only COX-2 but also EGFR and 15-LOX. nih.gov

Another study explored diaryl-1,2,4-triazole hybrids linked to a urea moiety as dual inhibitors of COX-2 and sEH. researchgate.net Compounds from this series, 10e and 10c, were the most active against both enzymes, with COX-2 IC50 values of 1.98 µM and 2.13 µM, respectively. researchgate.net The urea linkage was found to be important for the inhibitory activity against COX-2. nih.gov Docking studies of these urea-containing compounds into the COX-2 active site help to elucidate the molecular basis for their inhibitory action and selectivity. nih.gov

Analogue Class/CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Quinazolinone tethered phenyl ureas (general)Low micromolarHigher than COX-2Good nih.govtandfonline.comsemanticscholar.org
Diaryl-1,2,4-triazole-urea conjugate (10e)1.98Not specifiedNot specified researchgate.net
Diaryl-1,2,4-triazole-urea conjugate (10c)2.13Not specifiedNot specified researchgate.net

Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition

Phenyl- and benzylurea-based cytokinins are recognized as competitive inhibitors of cytokinin oxidase/dehydrogenase (CKX), an enzyme crucial for the regulation of cytokinin levels in plants. researchgate.netfrontiersin.org By inhibiting CKX, these compounds prevent the degradation of natural cytokinins, leading to their accumulation. core.ac.uk

Several synthetic phenylurea derivatives, such as thidiazuron (B128349) (TDZ) and 1-(2-chloropyridin-4-yl)-3-phenylurea (CPPU), have demonstrated a dual mode of action: they inhibit CKX at micromolar concentrations and exhibit potent cytokinin activity at nanomolar concentrations. researchgate.net It has been noted that CPPU is a more potent inhibitor of cytokinin degradation in maize compared to TDZ. researchgate.net The inhibitory action of these compounds on CKX helps to maintain higher endogenous cytokinin concentrations. researchgate.netfrontiersin.org While direct studies on this compound are limited, its structural similarity to known phenylurea-based CKX inhibitors suggests it may also possess the ability to inhibit this enzyme.

Compound/AnalogueActivityReference
Phenyl- and benzylurea cytokininsCompetitive inhibitors of cytokinin oxidase/dehydrogenase (CKX) researchgate.netfrontiersin.org
Thidiazuron (TDZ)CKX inhibitor with cytokinin activity researchgate.net
1-(2-chloropyridin-4-yl)-3-phenylurea (CPPU)Potent CKX inhibitor with cytokinin activity researchgate.netmdpi.com

In Vitro Cellular Response Studies

Evaluation of Anti-Proliferative Activity in Non-Clinical Cell Lines

The anti-proliferative potential of phenylurea derivatives has been investigated in various cancer cell lines. While specific data for this compound is not extensively documented, studies on related compounds provide valuable insights. For instance, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives displayed broad-spectrum anti-proliferative activity against a panel of 60 human cancer cell lines. nih.gov Two compounds from this series, 5a and 5d, were particularly effective, showing superior potency compared to paclitaxel (B517696) in 21 different cancer cell lines, especially renal cancer and melanoma cell lines. nih.gov

Furthermore, research on other structurally related compounds has demonstrated their cytotoxic effects. For example, some phenylurea derivatives have been shown to inhibit the proliferation of HT-29 cells. medchemexpress.com The presence of a benzyloxy group in other classes of compounds has also been associated with anti-proliferative effects. mdpi.com For example, in a series of quinazoline (B50416) derivatives, the replacement of a benzyloxy group led to decreased activity, suggesting its importance for the observed anti-proliferative effects. mdpi.com

Compound/AnalogueCell LinesObserved EffectReference
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives (5a, 5d)NCI-60 panel (including renal cancer and melanoma)Significant anti-proliferative activity, superior to paclitaxel in some lines nih.gov
C6 Urea CeramideHT-29Inhibition of proliferation medchemexpress.com
Quinazoline derivative with benzyloxy groupHepG2, MCF-7Potent anti-proliferative activity mdpi.com

Investigation of Apoptotic Mechanisms in Cell Models

The induction of apoptosis is a key mechanism for many anti-cancer agents. Phenylurea derivatives have been shown to trigger apoptotic pathways in cancer cells. For example, C6 Urea Ceramide induces apoptosis in HT-29 cells. medchemexpress.com

A patent for heat shock protein binding compounds described that certain molecules containing a 3-(benzyloxy)-4-(4-methylpiperazin-1-yl)phenylthio moiety induced apoptosis in acute myeloid leukemia cells (MOLM13). google.com This was evidenced by an increase in caspase-3 and caspase-7 activity. google.com Furthermore, these compounds were shown to induce apoptosis in SKBr3 breast cancer cells, as indicated by the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis. google.com Although these are not direct studies on this compound, they suggest that the benzyloxy-phenyl scaffold can be a key pharmacophore for inducing apoptosis.

Compound/Analogue ClassCell ModelApoptotic MechanismReference
C6 Urea CeramideHT-29Induction of apoptosis medchemexpress.com
Compounds with 3-(benzyloxy)-4-(4-methylpiperazin-1-yl)phenylthio moietyMOLM13 (Acute myeloid leukemia)Increased caspase-3 and caspase-7 activity google.com
Compounds with 3-(benzyloxy)-4-(4-methylpiperazin-1-yl)phenylthio moietySKBr3 (Breast cancer)PARP cleavage google.com

Modulation of Specific Biological Pathways in Cell Culture

The biological effects of phenylurea derivatives are often linked to their ability to modulate specific signaling pathways. For instance, C6 Urea Ceramide has been found to decrease the levels of total and phosphorylated β-catenin in HT-29 and HCT116 cells. medchemexpress.com

A patent application disclosed that compounds with a benzyloxy phenyl structure can inhibit the activity of the oncogenic STAT3 and reduce the steady-state levels of Raf-1 in MDA-MB-468 triple-negative breast cancer cells. google.com The same compounds were also shown to reduce the steady-state levels of FLT3 and p-STAT5 in MOLM-13 acute myeloid leukemia cells. google.com These findings indicate that phenylurea derivatives containing a benzyloxy group have the potential to interfere with key pathways involved in cancer cell proliferation and survival.

Compound/Analogue ClassCell LineModulated PathwayReference
C6 Urea CeramideHT-29, HCT116Decreased total and phosphorylated β-catenin medchemexpress.com
Compounds with benzyloxy phenyl structureMDA-MB-468 (Triple-negative breast cancer)Inhibition of STAT3 activity, reduction of Raf-1 levels google.com
Compounds with benzyloxy phenyl structureMOLM-13 (Acute myeloid leukemia)Reduction of FLT3 and p-STAT5 levels google.com

Receptor Binding and Agonist/Antagonist Characterization

Cannabinoid Receptor (CB1/CB2) Affinity and Inverse Agonism

A significant area of research for phenylurea derivatives has been their interaction with cannabinoid receptors. Specifically, 1-benzhydryl-3-phenylurea derivatives have been identified as a new class of selective CB1 cannabinoid receptor inverse agonists. nih.govucl.ac.be These compounds have been shown to bind to the human CB1 receptor and act as inverse agonists in a [³⁵S]-GTPγS functional assay. ucl.ac.be

A study on a series of 1-benzhydryl-3-phenylurea and their thiourea (B124793) isosteres demonstrated their selectivity for the CB1 receptor over the CB2 receptor. ucl.ac.be The structure-activity relationship studies highlighted that halogen substitutions on the phenyl rings were important for affinity, with bromine substitution showing the highest affinity for the CB1 receptor. ucl.ac.be While this compound was not explicitly tested in this study, the findings for the 1-benzhydryl-3-phenylurea scaffold suggest that phenylurea derivatives can serve as a template for developing CB1 inverse agonists. nih.govucl.ac.be Inverse agonists for the CB1 receptor are of therapeutic interest for various conditions. researchgate.net

Compound/Analogue ClassReceptorActivityKey FindingsReference
1-Benzhydryl-3-phenylurea derivativesCB1 Cannabinoid ReceptorSelective Inverse AgonistHalogen substitution enhances affinity. nih.govucl.ac.be
1-Benzhydryl-3-phenylthiourea isosteresCB1 Cannabinoid ReceptorInverse Agonist- ucl.ac.be

Beta-Adrenoceptor Partial Agonism

Certain analogues of this compound have been investigated for their activity at beta-adrenoceptors (β-AR). Research has shown that these compounds can exhibit partial agonism, particularly at the human β1-adrenoceptor. For instance, the compound 1-(2-aminoethyl)-3-(4-(benzyloxy)phenyl) urea demonstrated partial agonist activity at the human β1-adrenoceptor, producing a response that was 37.1 ± 2.2% of the maximum response to the full agonist isoprenaline. acs.org This compound also showed some agonist activity at the β2- and β3-adrenoceptors, although the maximal response was not achieved at the concentrations tested. acs.org

The binding affinity of these benzyloxy-phenylurea derivatives has also been quantified. One analogue showed a high selectivity for the β1-adrenoceptor over the β2-adrenoceptor, with a 562-fold difference in binding affinity. acs.org However, the significant partial agonism observed in early lead compounds rendered them unsuitable for development as selective β1-adrenoceptor antagonists, prompting further exploration of the structure-activity relationships to reduce this intrinsic activity. acs.org In vivo studies in animals confirmed the partial agonist effects, where a ligand caused an increase in basal heart rate. acs.org

Pharmacological Profile of a this compound Analogue at Human β-Adrenoceptors
ReceptorBinding Affinity (log KD)Agonist Response (% of Isoprenaline Maximum)
β1-Adrenoceptor-8.04 ± 0.0337.1 ± 2.2%
β2-Adrenoceptor-5.29 ± 0.0415.2 ± 0.7% (at 10 µM)
β3-AdrenoceptorNot Determined8.6 ± 0.4% (at 10 µM)

Cytokinin Receptor Activation

Phenylurea derivatives are recognized as a class of synthetic cytokinins, which are plant hormones that regulate cell division and differentiation. biorxiv.org Compounds in this family can activate cytokinin receptors. For example, N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU), a diphenylurea derivative, activates the Arabidopsis thaliana histidine kinase (AHK) receptors AHK3 and AHK4, which are known cytokinin receptors. researchgate.net While effective, its activation of these receptors is reported to be weaker than that of another synthetic cytokinin, thidiazuron (TDZ). researchgate.net Phenylurea-type compounds are used as plant growth regulators due to this cytokinin activity. patsnap.com The interaction between these ligands and the receptors is crucial for initiating a hormonal response within the plant. researchgate.net

Structure-Activity Relationship (SAR) Analysis for Benzyloxy-Phenylurea Derivatives

The biological activity of benzyloxy-phenylurea derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) analysis helps in understanding how different parts of the molecule contribute to its effects, guiding the design of more potent and selective compounds. managingip.com

Positional and Substituent Effects on Bioactivity

The nature and position of substituents on the phenyl rings of the benzyloxy-phenylurea scaffold significantly influence bioactivity.

Substituents on the Phenylurea Moiety: In a series of pyrazolyl urea derivatives featuring a benzyloxy-phenyl group, substitutions on the second phenyl ring (attached to the urea nitrogen) had a marked impact on anti-inflammatory activity. nih.gov

An unsubstituted phenyl ring provided a baseline level of activity.

Introduction of a chloro group at the para- (4-) position resulted in the highest anti-inflammatory activity within the tested series (80.93% inhibition in a rat paw edema model). nih.gov

Moving the chloro group to the ortho- (2-) or meta- (3-) position led to a slight decrease in activity (76.19% and 78.06% inhibition, respectively). nih.gov

Other electron-withdrawing groups at the para- position, such as fluoro and bromo, also conferred significant, though slightly lesser, anti-inflammatory activity. nih.gov

A disubstituted pattern (3,4-dichloro) resulted in the lowest activity among the halogenated analogues. nih.gov This suggests that monosubstituted electron-withdrawing groups on this phenyl ring are favorable for this specific activity. nih.gov

The Benzyloxy Group: The benzyloxy moiety itself is a key feature. In related structures, the presence of a benzyloxy group at specific positions is a prerequisite for certain biological activities, such as antiviral effects. acs.org For antisickling agents based on benzyloxyacetic acids, quantitative SAR (QSAR) studies have shown that the potency is positively correlated with the hydrophobicity (π values) and electronic properties (σ constants) of substituents on the benzene (B151609) ring. nih.gov

The Urea Linkage: The urea functional group is critical, acting as a rigid scaffold and a hydrogen-bond donor-acceptor unit, which is vital for interactions with biological targets. smolecule.com

Identification of Key Pharmacophoric Elements

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For benzyloxy-phenylurea derivatives and related compounds, several key pharmacophoric elements have been identified.

Aromatic/Hydrophobic Regions: The two phenyl rings (one from the phenylurea and one from the benzyloxy group) serve as crucial aromatic and hydrophobic regions. These can engage in π-π stacking and hydrophobic interactions with receptor sites. smolecule.com The centroid of an aromatic ring at a specific distance from a basic nitrogen atom is a common pharmacophoric element for many receptor ligands. nih.gov

Hydrogen Bonding Moieties: The urea linkage is a primary site for hydrogen bonding. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. smolecule.com These interactions are fundamental for anchoring the ligand within a target's binding pocket. smolecule.com In some related inhibitor classes, free amino hydrogens on a thiourea moiety were found to be crucial for enzyme inhibition. nih.gov

Electron-Withdrawing Features: The presence of electron-withdrawing groups, such as trifluoromethyl or halogen atoms, on the phenyl rings can enhance bioactivity. smolecule.com These groups can stabilize charge-transfer interactions and improve properties like metabolic stability. smolecule.com

In Vivo Pre-clinical Research Applications (Animal Models)

Pre-clinical studies using animal models are essential for evaluating the therapeutic potential of new chemical entities before they can be considered for human trials. nih.govijpras.com These models help to establish efficacy and understand the mechanism of action in a living organism. nih.gov

Anti-inflammatory Activity in Pre-clinical Models

Analogues of this compound have demonstrated significant anti-inflammatory effects in established pre-clinical animal models of inflammation. nih.gov The carrageenan-induced rat paw edema model is a widely used acute inflammation model to screen for potential anti-inflammatory drugs. ijpras.comijpsr.com

In this model, a series of pyrazolyl urea derivatives containing a 1-[4-[5-(4-(benzyloxy)phenyl)]] scaffold were evaluated. nih.gov The compound 1-[4-[5-(4-(benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea (Compound 3c) emerged as the most potent anti-inflammatory agent in the series, showing an 80.93% inhibition of paw edema, which was comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) (81.72% inhibition). nih.gov These compounds also demonstrated an ability to inhibit the production of the pro-inflammatory cytokine TNF-α in mice. nih.gov Other studies have also used models like phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced mouse ear inflammation to test the topical anti-inflammatory effects of novel compounds, measuring reductions in edema, pro-inflammatory chemokines, and neutrophil infiltration. frontiersin.org

In Vivo Anti-inflammatory Activity of Benzyloxy-Phenylurea Analogues in Carrageenan-Induced Rat Paw Edema
CompoundSubstituent on Phenyl Ring% Inhibition of Edema (after 4h)
Analogue 3a2-Chloro76.19%
Analogue 3b3-Chloro78.06%
Analogue 3c4-Chloro80.93%
Analogue 3d3,4-Dichloro62.25%
Analogue 3e4-Fluoro72.33%
Analogue 3g4-Bromo74.01%
Diclofenac (Standard)N/A81.72%

Potential in Anti-SARS-CoV-2 Therapeutic Research

The potential of compounds structurally related to this compound has been explored in the context of anti-SARS-CoV-2 therapeutic research. Specifically, investigations have focused on the broader class of 1,3-diphenylurea (B7728601) (DPU) derivatives as potential host-directed antiviral agents.

Research has identified these diphenylurea derivatives (DPUDs) as a novel class of endocytosis inhibitors. nih.gov Many viruses, including SARS-CoV-2, rely on endocytosis to enter host cells and begin replication. nih.gov Therefore, inhibiting this pathway is a promising strategy for preventing viral infections. nih.gov

Studies have shown that DPUDs can broadly restrict the entry and replication of several SARS-CoV-2 variants of concern (VOCs) in laboratory cell cultures. nih.gov The mechanism behind this antiviral activity is believed to be the disruption of intracellular chloride homeostasis. It has been demonstrated that DPUDs transport chloride ions into the cell, leading to an accumulation that perturbs the endocytic machinery. nih.gov While the virus can still bind to the cell surface in the presence of these compounds, its subsequent internalization is significantly reduced. nih.gov

The therapeutic potential of DPUDs was also evaluated in mouse models infected with a mouse-adapted strain of SARS-CoV-2. In these preclinical studies, treatment with DPUDs resulted in notable recovery of body weight, improved survival rates, and a significant reduction in the viral load within the lungs compared to untreated control groups. nih.gov This suggests that this class of compounds could be developed into effective, broad-spectrum antiviral therapies. nih.gov It is important to note that this research was conducted on diphenylurea derivatives as a class, and specific data for this compound was not detailed.

The repositioning of diarylureas, a chemical class well-known for its use in oncology, has been suggested as a promising strategy for developing multi-target agents to combat pandemics. nih.gov Their diverse biological activities, including antiviral and anti-inflammatory properties, make them interesting candidates for addressing the complex pathogenesis of diseases like COVID-19. nih.govencyclopedia.pub

Future Perspectives and Emerging Research Avenues for 1 Benzyloxy 3 Phenylurea Research

Development of Next-Generation Analogues with Tuned Selectivity

A crucial step in realizing the therapeutic potential of 1-(Benzyloxy)-3-phenylurea would be the systematic synthesis and evaluation of its analogues. By modifying the peripheral substituents on both the benzyl (B1604629) and phenyl rings, researchers can fine-tune the compound's selectivity towards specific biological targets. For instance, the introduction of various functional groups could modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and specificity.

Structure-activity relationship (SAR) studies would be instrumental in this endeavor, providing insights into how different chemical modifications impact biological activity. For example, research on other phenylurea derivatives has demonstrated that even minor structural changes can significantly alter target engagement. A systematic SAR exploration of this compound analogues could lead to the identification of derivatives with enhanced potency and reduced off-target effects.

Table 1: Potential Modifications for Analogue Development

Modification SitePotential SubstituentsDesired Outcome
Phenyl RingElectron-donating groups (e.g., -OCH3, -CH3)Enhance or alter target binding
Electron-withdrawing groups (e.g., -Cl, -CF3)Improve metabolic stability, alter binding
Benzyl RingHalogens, alkyl groups, nitro groupsModulate lipophilicity and pharmacokinetic properties
Urea (B33335) LinkerN-methylation, conformational constraintsImprove cell permeability and metabolic stability

Exploration of Novel Target Interactions and Polypharmacology

The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction in drug discovery for complex diseases. tandfonline.com Given the promiscuous nature of some kinase inhibitors bearing the urea moiety, it is plausible that this compound and its derivatives could exhibit a polypharmacological profile. tandfonline.com A key future research avenue would be to comprehensively screen this compound against a wide array of biological targets to uncover any multi-targeting capabilities.

Initial investigations could involve broad-based enzymatic and receptor binding assays. Identifying novel targets for this compound would not only open up new therapeutic possibilities but also provide a deeper understanding of its mechanism of action. Furthermore, understanding its polypharmacology could be strategically leveraged for diseases where hitting multiple nodes in a pathway is beneficial.

Advanced Computational Approaches for Rational Design

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, molecular docking and molecular dynamics simulations could be employed to predict its binding modes with potential protein targets. These in silico methods can help prioritize the synthesis of analogues that are most likely to exhibit desired biological activities, thereby saving time and resources.

Quantitative structure-activity relationship (QSAR) modeling could also be applied to build predictive models that correlate the structural features of this compound derivatives with their biological activities. nih.gov Such models would be invaluable for the rational design of next-generation compounds with improved properties. Furthermore, computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, guiding the design of molecules with better drug-like characteristics. mdpi.com

Application as Probes for Biological System Interrogation

Chemical probes are essential tools for dissecting complex biological processes. This compound, if found to have a specific and potent biological activity, could be developed into a valuable chemical probe. This would involve the synthesis of tagged derivatives, for example, by incorporating biotin (B1667282) for pull-down experiments to identify binding partners, or a fluorescent group for visualizing its subcellular localization.

Such probes would enable researchers to study the function of its target protein(s) in a cellular context. Activity-based protein profiling (ABPP) is another powerful technique where customized probes can be used to identify and quantify the engagement of a compound with its targets in complex biological systems.

Integration with High-Throughput Screening and Omics Technologies

High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery. prepchem.com Libraries of this compound analogues could be screened against various disease models to identify novel therapeutic leads. The integration of HTS with "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a systems-level understanding of a compound's effects. prepchem.com

For instance, treating cells with this compound and subsequently analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) can help to elucidate its mechanism of action and identify potential biomarkers of its activity. prepchem.com Metabolomic profiling can reveal alterations in cellular metabolism induced by the compound, offering further mechanistic insights. prepchem.com

Addressing Challenges in Urea-based Compound Development (e.g., solubility in research context)

A common challenge in the development of urea-based compounds is their often-poor aqueous solubility, which can hinder their biological evaluation and therapeutic application. Future research on this compound should proactively address this issue. Strategies to enhance solubility include the introduction of polar functional groups into the molecular structure or the use of advanced formulation techniques.

Another consideration is the metabolic stability of phenylurea compounds. nih.gov In vitro metabolism studies using liver microsomes or hepatocytes can provide early indications of a compound's metabolic fate. nih.gov Should this compound prove to be metabolically unstable, medicinal chemistry efforts can be directed towards designing analogues with improved stability, for instance, by blocking metabolically labile sites.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.